Cas no 5614-70-0 (prop-2-en-1-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

5614-70-0 structure
Nome del prodotto:prop-2-en-1-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
prop-2-en-1-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- prop-2-en-1-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 5-pyrimidinecarboxylic acid, 4-(4-ethoxy-3-methoxyphenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, 2-propen-1-yl ester
- Allyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- prop-2-enyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
- 5614-70-0
- AB00090561-01
- AKOS000660993
- SR-01000426516
- allyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- SR-01000426516-1
- Oprea1_449119
- Oprea1_479100
- STK374351
- DTXSID40386234
- AKOS021989544
- ST060775
-
- Inchi: InChI=1S/C18H22N2O5/c1-5-9-25-17(21)15-11(3)19-18(22)20-16(15)12-7-8-13(24-6-2)14(10-12)23-4/h5,7-8,10,16H,1,6,9H2,2-4H3,(H2,19,20,22)
- Chiave InChI: JBESNXINOYGXMX-UHFFFAOYSA-N
- Sorrisi: CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC=C)OC
Proprietà calcolate
- Massa esatta: 346.15296
- Massa monoisotopica: 346.153
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 25
- Conta legami ruotabili: 8
- Complessità: 546
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 85.9Ų
- XLogP3: 2
Proprietà sperimentali
- Densità: 1.159
- Punto di ebollizione: 468.4°C at 760 mmHg
- Punto di infiammabilità: 237.1°C
- Indice di rifrazione: 1.527
- PSA: 85.89
prop-2-en-1-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Letteratura correlata
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
5614-70-0 (prop-2-en-1-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) Prodotti correlati
- 1220027-11-1((4-Benzyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridin-3-yl)methanone HCl)
- 2228991-87-3(4-amino-1-(oxolan-3-yl)cyclohexane-1-carboxylic acid)
- 1795515-67-1(1-(2-methylcyclopropanecarbonyl)piperazine hydrochloride)
- 2138153-59-8(2-Methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride)
- 1805026-43-0(3-Chloro-4-hydroxypicolinonitrile)
- 1331666-29-5(13-cis Retinoic Acid-d5 Methyl Ester)
- 1522687-41-7(2,2,2-trifluoro-1-(quinolin-8-yl)ethan-1-one)
- 31140-70-2(2-Amino-3-(2-hydroxypyridin-4-yl)propanoic acid)
- 2228195-21-7(2-(6-methoxypyridin-3-yl)-2-methylpropanal)
- 177561-51-2(pentafluorobenzene-1-carbothioamide)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso